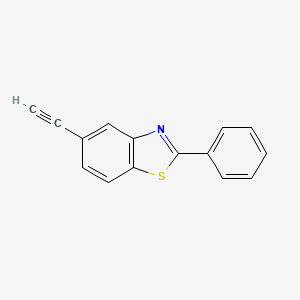

5-Ethynyl-2-phenyl-1,3-benzothiazole

Description

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Chemical and Biological Research

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. wikipedia.orgijcrt.org This structural motif is found in a variety of natural and synthetic compounds that exhibit a vast array of biological activities. nih.govmdpi.com Its prevalence in drug discovery is due to its ability to serve as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net

Benzothiazole derivatives have been extensively investigated and have shown a remarkable spectrum of pharmacological properties. pcbiochemres.com These include applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. ijcrt.orgpsu.edu The therapeutic potential of this scaffold has driven considerable research into the synthesis of novel derivatives, aiming to discover new therapeutic agents. pcbiochemres.comjournament.com Beyond medicine, benzothiazole-based compounds are utilized as antioxidants, imaging agents, and in the development of fluorescent materials and electroluminescent devices. nih.govmdpi.com

Table 1: Selected Biological Activities of the Benzothiazole Scaffold

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer / Antitumor | Oncology |

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases |

| Anti-inflammatory | Inflammation & Pain |

| Anticonvulsant | Neurology (e.g., Epilepsy) |

| Antidiabetic | Endocrinology |

| Neuroprotective | Neurology (e.g., Neurodegenerative Diseases) |

Overview of Ethynyl (B1212043) and Phenyl Substituents in Functional Organic Molecules

The functionality of a core heterocyclic structure like benzothiazole can be precisely tuned by the introduction of various substituents. The phenyl and ethynyl groups, as featured in 5-Ethynyl-2-phenyl-1,3-benzothiazole, are particularly significant in modifying molecular properties.

The phenyl group (C₆H₅) is an aromatic substituent derived from benzene. When attached to a heterocyclic core, it can significantly influence the molecule's electronic properties, stability, and spatial arrangement. The phenyl ring's delocalized π-electron system can engage in π-π stacking interactions, which are crucial for molecular recognition and the stability of supramolecular structures. In medicinal chemistry, the 2-phenylbenzothiazole (B1203474) substructure is a well-established motif found in many biologically active compounds, contributing to their binding affinity with various biological targets. mdpi.com

The ethynyl group (–C≡CH) is a simple yet powerful functional group containing a carbon-carbon triple bond. Its inclusion in a molecule introduces several key features:

Reactivity : The triple bond is a versatile chemical handle for a variety of transformations, most notably in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. This allows for the straightforward linkage of the benzothiazole scaffold to other molecules.

Electronic Properties : The triple bond can extend the π-conjugated system of the aromatic scaffold, which can alter the molecule's photophysical properties, such as its absorption and emission of light. This is a desirable feature in the design of materials for optoelectronics.

Research Rationale and Scope for this compound Investigations

The specific structure of this compound (PubChem CID: 13587580) makes it a logical target for synthesis and investigation. nih.gov The rationale for its study is rooted in the concept of molecular design, which involves the strategic combination of distinct molecular fragments to create new compounds with potentially enhanced or novel properties. nih.gov

Medicinal Chemistry Rationale: The 2-phenyl-benzothiazole core is a proven pharmacophore associated with potent biological activities, including significant anticancer properties. nih.govunife.it The introduction of an ethynyl group at the 5-position offers a strategic advantage. It can serve as a point of attachment for creating more complex derivatives through bio-orthogonal chemistry, potentially leading to compounds with improved potency, selectivity, or novel mechanisms of action. Researchers could explore this compound as a key intermediate for building a library of diverse benzothiazole-based drug candidates.

Materials Science Rationale: Benzothiazole derivatives are known for their applications in electronic materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govpolyu.edu.hk The combination of the electron-deficient benzothiazole ring with the electron-rich phenyl ring already creates a system with interesting photophysical properties. mdpi.com The addition of the ethynyl group can further extend the π-conjugation, which is expected to modulate the electronic and optical properties of the molecule. This makes this compound a promising candidate for investigation as a monomer for novel polymers or as a building block for advanced organic electronic materials. beilstein-journals.org

The scope of investigation for this compound would therefore include its synthesis, full chemical characterization, and exploration of its utility in these two primary domains. Research would likely focus on developing efficient synthetic routes and then using the compound as a platform to create new functional molecules for biological screening or materials application studies.

Structure

3D Structure

Properties

CAS No. |

84043-03-8 |

|---|---|

Molecular Formula |

C15H9NS |

Molecular Weight |

235.31 g/mol |

IUPAC Name |

5-ethynyl-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C15H9NS/c1-2-11-8-9-14-13(10-11)16-15(17-14)12-6-4-3-5-7-12/h1,3-10H |

InChI Key |

VZDPJACBWQMGLO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 2 Phenyl 1,3 Benzothiazole and Its Analogs

Established Routes to the 1,3-Benzothiazole Core

The 1,3-benzothiazole scaffold is a privileged structure in medicinal and materials chemistry. Its synthesis has been extensively studied, leading to a variety of reliable methods.

Condensation Reactions Involving 2-Aminothiophenol

One of the most fundamental and widely employed methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable electrophile. nih.govmdpi.com For the synthesis of 2-phenyl-1,3-benzothiazole, this typically involves the reaction of 2-aminothiophenol with benzaldehyde or a benzoyl derivative.

The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of acidic catalysts, oxidizing agents, and microwave irradiation to enhance reaction rates and yields. researchgate.net

For instance, a green and efficient one-pot synthesis of 2-arylbenzothiazoles has been reported via the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without the need for a catalyst. scielo.br Another approach involves the use of H2O2/HCl as a catalytic system in ethanol at room temperature, which provides excellent yields of 2-substituted benzothiazoles. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Benzaldehyde | Glycerol | Ambient Temperature | High | scielo.br |

| 2-Aminothiophenol, Benzaldehyde | H2O2/HCl, Ethanol | Room Temperature | Excellent | nih.gov |

| 2-Aminothiophenol, Benzaldehyde | Acetic Acid | Grinding, Room Temperature | Good | scielo.br |

| 2-Aminothiophenol, Benzaldehyde | CO2, Methanol | 70°C | High | scielo.br |

Cyclization Methods (e.g., Jacobson Cyclization)

The Jacobson cyclization is a classic method for the synthesis of benzothiazoles, involving the oxidative cyclization of thiobenzanilides. jetir.org This intramolecular cyclization is typically promoted by an oxidizing agent such as potassium ferricyanide in the presence of a base. jetir.org The reaction proceeds through a radical mechanism.

For the synthesis of 2-phenyl-1,3-benzothiazole, the required precursor, N-phenylthiobenzamide, can be prepared from the corresponding benzanilide and a thionating agent like Lawesson's reagent. The subsequent Jacobson cyclization provides a direct route to the desired benzothiazole core. While effective, this method can sometimes lead to mixtures of regioisomers if the aniline precursor is asymmetrically substituted. researchgate.net

Transition Metal-Catalyzed Synthetic Approaches

Modern organic synthesis has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic systems, including benzothiazoles. These methods often offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-catalyzed cross-coupling reactions are prominent in this area. For example, the intramolecular C-S bond formation via C-H functionalization of thiobenzanilides provides a direct route to 2-substituted benzothiazoles. mdpi.com Other transition metals like copper have also been utilized in catalytic systems for the synthesis of benzothiazoles. Sahoo and colleagues have reported the synthesis of benzothiazoles from ortho-halothioureas using both Cu(I) and Pd(II) as catalysts. nih.gov

Application of Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more environmentally benign and sustainable processes. These approaches focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

Examples of green synthetic methods for 2-phenyl-1,3-benzothiazole include:

Catalyst-free synthesis in glycerol: As mentioned earlier, the condensation of 2-aminothiophenol and benzaldehyde can be carried out in glycerol, a biodegradable and non-toxic solvent, at room temperature. scielo.br

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of benzothiazoles, often under solvent-free conditions. researchgate.net

Use of water as a solvent: Several methodologies have been developed that utilize water as the reaction medium, which is an ideal green solvent.

Use of recyclable catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry.

These green approaches not only minimize the environmental impact but also often lead to simpler work-up procedures and more cost-effective syntheses. nih.gov

Strategies for Ethynyl (B1212043) Group Introduction

Once the 2-phenyl-1,3-benzothiazole core is synthesized, the next crucial step is the introduction of the ethynyl group at the 5-position. This is typically achieved through a cross-coupling reaction on a pre-functionalized benzothiazole.

Sonogashira Coupling and Related Alkyne Formation Reactions

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.

To synthesize 5-ethynyl-2-phenyl-1,3-benzothiazole, a common strategy involves the Sonogashira coupling of a 5-halo-2-phenyl-1,3-benzothiazole (where the halogen is typically iodine or bromine) with a suitable terminal alkyne, such as trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be readily removed under mild conditions to yield the desired 5-ethynyl derivative.

The general reaction scheme is as follows:

Step 1: Halogenation of 2-phenyl-1,3-benzothiazole at the 5-position.

Step 2: Sonogashira coupling of the resulting 5-halo-2-phenyl-1,3-benzothiazole with a protected alkyne.

Step 3: Deprotection of the alkyne to yield this compound.

The Sonogashira reaction is known for its high tolerance of various functional groups, making it a robust method for the late-stage functionalization of complex molecules. nih.gov

| Reactants | Catalyst System | Base/Solvent | General Outcome | Reference |

|---|---|---|---|---|

| 5-Halo-2-phenyl-1,3-benzothiazole, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., triethylamine), Organic solvent (e.g., THF, DMF) | Formation of a C(sp)-C(sp2) bond | nih.govresearchgate.net |

Terminal Alkyne Derivatization Strategies

The introduction of a terminal alkyne, such as the ethynyl group at the C-5 position of the benzothiazole ring, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation, involving the reaction of a halo-substituted benzothiazole with a terminal alkyne.

This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, commonly CuI, and a base, such as an amine (e.g., triethylamine or diisopropylamine). The reaction couples a terminal alkyne, often protected (e.g., trimethylsilylacetylene), with an aryl halide or triflate. For the synthesis of this compound, the key precursor would be a 5-halo-2-phenyl-1,3-benzothiazole (where the halogen is typically bromine or iodine). The use of a protected alkyne like trimethylsilylacetylene is common to prevent self-coupling of the terminal alkyne (Glaser coupling), a known side reaction. Following the coupling, the silyl protecting group is readily removed under mild basic or fluoride-ion conditions to yield the terminal ethynyl group. The Sonogashira reaction is valued for its high tolerance of various functional groups, making it a robust method for late-stage functionalization in complex molecule synthesis. rsc.orgresearchgate.netnih.gov

Strategies for Phenyl Group Introduction at the C-2 Position

The formation of the 2-phenyl-1,3-benzothiazole scaffold is a fundamental step. Several reliable methods exist for introducing the phenyl group at the C-2 position of the benzothiazole core.

Condensation with Benzaldehyde Derivatives

A primary and widely utilized method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and an aldehyde. ekb.egmdpi.comnih.gov To form the 2-phenyl-benzothiazole core, 2-aminothiophenol is reacted with benzaldehyde or its substituted derivatives. The reaction proceeds via the formation of a Schiff base intermediate (an imine), which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring. ekb.eg

A variety of catalysts and reaction conditions have been developed to promote this transformation, often aiming for higher yields, shorter reaction times, and more environmentally benign procedures. These include:

Acid Catalysis : Acetic acid can be used as a catalyst in simple grinding methods. ekb.eg

Oxidative Systems : A mixture of H₂O₂/HCl provides excellent yields at room temperature. mdpi.com

Nanoparticle Catalysis : Zinc sulfide (ZnS) and nickel oxide (NiO) nanoparticles have been employed as recyclable catalysts, often under solvent-free conditions. ekb.eg

Green Chemistry Approaches : Methods using self-neutralizing acidic CO₂-alcohol systems or rice husk-derived activated carbon in aqueous media have been reported, highlighting the move towards more sustainable synthesis. ekb.egresearchgate.net

The versatility of this method allows for the use of variously substituted benzaldehydes and 2-aminothiophenols, enabling the synthesis of a wide library of 2-arylbenzothiazole analogs.

Below is a table summarizing various catalytic systems for the condensation of 2-aminothiophenol with benzaldehyde.

| Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Acetic Acid | Mortar-pestle grinding | Room Temperature | High | ekb.eg |

| H₂O₂/HCl | Ethanol | Room Temperature | 85-94 | mdpi.com |

| Zinc Sulfide (ZnS) NPs | Solvent-free | - | High | ekb.eg |

| Amberlite IR120 Resin | - | Microwave, 85 °C | 88-95 | mdpi.com |

| β-Cyclodextrin | - | - | Good | mdpi.com |

| CO₂-Methanol | - | Mild Conditions | Good | ekb.egresearchgate.net |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Modern synthetic organic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. These methods are highly effective for introducing a phenyl group at the C-2 position of a pre-formed benzothiazole ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com To synthesize 2-phenyl-1,3-benzothiazole, a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) is reacted with phenylboronic acid. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system. nih.govresearchgate.netnih.gov This methodology is known for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability and stability of boronic acids. Ligand-free protocols have also been developed for sterically hindered substrates. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org For the synthesis of 2-phenyl-1,3-benzothiazole, a 2-halobenzothiazole can be coupled with a phenylstannane reagent like tributyl(phenyl)tin. organic-chemistry.orgnih.govnih.gov While effective and tolerant of many functional groups, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org

The table below presents examples of Suzuki-Miyaura coupling reactions for the synthesis of 2-arylbenzothiazole derivatives.

| Aryl Halide | Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |

| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Moderate-Excellent | researchgate.net |

| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 | researchgate.net |

| 2'-Bromo-2-aryl-benzothiazole | Various arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | up to 99 | nih.gov |

Directed Synthesis of this compound

The directed synthesis of the target compound, this compound, is best accomplished through a convergent strategy that combines the methods described above. A logical and efficient pathway involves two key steps:

Synthesis of a 5-Halo-2-phenyl-1,3-benzothiazole Intermediate: The first step is the construction of the 2-phenylbenzothiazole (B1203474) core bearing a halogen at the 5-position. This is achieved by the condensation reaction of a 4-halo-2-aminothiophenol (e.g., 4-bromo-2-aminothiophenol or 4-iodo-2-aminothiophenol) with benzaldehyde, using one of the catalytic methods described in section 2.3.1. nih.gov

Sonogashira Coupling to Introduce the Ethynyl Group: The resulting 5-halo-2-phenyl-1,3-benzothiazole is then subjected to a Sonogashira coupling reaction. It is reacted with a protected terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base. This installs the protected ethynyl group at the C-5 position. Subsequent deprotection of the silyl group, typically with a fluoride source like TBAF or a base like K₂CO₃ in methanol, unmasks the terminal alkyne, yielding the final product, this compound. researchgate.netbeilstein-journals.orgrsc.org

This stepwise approach allows for a controlled and high-yielding synthesis, leveraging well-established and reliable chemical transformations.

Post-Synthetic Modifications and Derivatization of this compound

The terminal ethynyl group is a versatile functional handle that allows for a wide range of post-synthetic modifications, enabling the creation of more complex molecular architectures and the tuning of the compound's properties.

Modifications on the Ethynyl Moiety

The terminal alkyne functionality of this compound is amenable to several powerful chemical transformations.

Further Sonogashira Couplings: The terminal alkyne can be coupled with various aryl or heteroaryl halides to extend the π-conjugated system, a common strategy in the development of organic electronic materials.

Click Chemistry: The ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgbeilstein-journals.org This reaction allows for the efficient and regiospecific formation of a 1,2,3-triazole ring by reacting the ethynyl-benzothiazole with an organic azide (B81097) (R-N₃). This "click-on" reaction has been used to convert non-fluorescent benzothiazole alkynes into fluorescent triazole products, opening avenues for the development of fluorogenic probes and sensors. nih.govchemrxiv.org The reaction is highly reliable, proceeds under mild conditions, and tolerates a vast array of functional groups, making it an excellent tool for derivatization.

Other Alkyne Reactions: The terminal alkyne can also participate in other classical alkyne reactions, such as hydration to form a methyl ketone, hydroamination, or cycloaddition reactions, further expanding the synthetic utility of the parent molecule. nih.govmdpi.comacs.org

These modification strategies underscore the value of the ethynyl group as a versatile platform for creating a diverse range of functionalized 2-phenyl-1,3-benzothiazole derivatives.

Modifications on the Phenyl Moiety

A primary and widely utilized strategy for introducing substituents onto the phenyl moiety of 2-phenyl-1,3-benzothiazole involves the condensation reaction between 2-aminothiophenol and a variety of substituted benzaldehyde or benzoyl chloride derivatives. This approach allows for significant diversity in the final product, as a wide array of substituted aromatic aldehydes are commercially available or readily synthesized.

The reaction is versatile, accommodating both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzaldehyde, leading to the corresponding substituted 2-phenylbenzothiazole analogs in good to excellent yields. osi.lv For instance, studies have shown that diversely substituted aromatic aldehydes can be employed to achieve excellent yields, irrespective of the electronic nature of the substituent. osi.lv One efficient method involves the reaction of 2-aminothiophenol with substituted benzaldehydes using a hydrogen peroxide/hydrochloric acid system in ethanol at room temperature, which provides the desired products in high yields (85–94%) within a short reaction time. osi.lv Similarly, the use of various catalysts, including nano-silica triazine dendrimers supporting Cu(II) or palladium nanoparticles, has been shown to effectively promote this condensation, yielding products in the 87-98% range. osi.lv

Another effective method is the reaction of 2-aminothiophenol with substituted aromatic benzoyl chlorides under solvent-free conditions at room temperature, which also produces the corresponding 2-phenylbenzothiazole derivatives in good to excellent yields. Benzoyl chlorides with substituents at ortho, meta, and para positions have been successfully used, demonstrating the broad applicability of this protocol.

The following table summarizes representative examples of 2-phenyl-1,3-benzothiazole analogs synthesized from substituted benzaldehydes and 2-aminothiophenol.

| Substituent on Phenyl Ring | Starting Aldehyde | Reported Yield (%) |

|---|---|---|

| 4-Nitro | 4-Nitrobenzaldehyde | 92 |

| 4-Chloro | 4-Chlorobenzaldehyde | 94 |

| 4-Methoxy | 4-Methoxybenzaldehyde | 91 |

| 4-Methyl | 4-Methylbenzaldehyde | 93 |

| 2-Nitro | 2-Nitrobenzaldehyde | 88 |

Modifications on the Benzothiazole Ring System

Functionalization of the benzothiazole ring of a pre-formed 2-phenyl-1,3-benzothiazole scaffold is a key strategy for producing analogs with substituents on the bicyclic core. This is typically achieved through electrophilic aromatic substitution reactions such as halogenation and nitration.

Halogenation: Direct bromination of the benzothiazole ring system can be accomplished using reagents like N-bromosuccinimide (NBS) in a trifluoroacetic acid-sulfuric acid medium at room temperature. osi.lv This method has been shown to be effective for the preparation of poly-brominated benzothiazoles. osi.lv For more selective halogenation, substituted 2-aminothiophenols can be used as starting materials. For example, 5-chloro-2-phenyl-1,3-benzothiazole can be synthesized from the reaction of 2-amino-4-chlorobenzenethiol with benzaldehyde. nih.gov This "bottom-up" approach is highly effective for introducing a halogen at a specific position on the benzothiazole ring.

Nitration: Nitration of the benzothiazole ring system provides a pathway to nitro-substituted analogs, which can be further modified. For instance, the nitration of 2-(trifluoromethyl)-1,3-benzothiazole has been studied, yielding a mixture of mono-nitro derivatives. osi.lv This reaction demonstrates that electrophilic substitution can occur on the benzene (B151609) portion of the benzothiazole core.

Synthesis of this compound: The synthesis of the specific target compound, this compound, can be achieved through a multi-step sequence involving the functionalization of the benzothiazole ring. A plausible and effective route is via a Sonogashira coupling reaction. msu.edunih.gov This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. msu.edunih.gov

The synthetic sequence would be as follows:

Halogenation: Introduction of a halogen, preferably iodine or bromine, at the 5-position of the 2-phenyl-1,3-benzothiazole ring. This can be achieved either by direct electrophilic halogenation of 2-phenyl-1,3-benzothiazole or by starting with a pre-halogenated precursor like 2-amino-4-halobenzenethiol for the initial condensation. The synthesis of 5-chloro-2-phenyl-1,3-benzothiazole provides a precedent for this approach. nih.gov

Sonogashira Coupling: The resulting 5-halo-2-phenyl-1,3-benzothiazole is then coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). msu.edunih.gov

Deprotection: If a protected alkyne like trimethylsilylacetylene is used, a final deprotection step is required to yield the terminal alkyne, this compound.

This synthetic strategy is summarized in the table below.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Halogenation | N-Iodosuccinimide or 2-Amino-4-iodobenzenethiol + Benzaldehyde | 5-Iodo-2-phenyl-1,3-benzothiazole |

| 2 | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 5-((Trimethylsilyl)ethynyl)-2-phenyl-1,3-benzothiazole |

| 3 | Deprotection | K₂CO₃/Methanol or TBAF | This compound |

Computational and Theoretical Investigations of 5 Ethynyl 2 Phenyl 1,3 Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For benzothiazole (B30560) derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to elucidate their electronic and photophysical characteristics.

DFT calculations are employed to determine the optimized geometry and electronic structure of benzothiazole derivatives. Conformational analysis of related 2-phenyl-benzothiazole structures reveals that the dihedral angle between the benzothiazole and phenyl rings is a critical parameter. Studies on similar compounds have identified two energetically stable conformers, often found at 0° and 180°, indicating a preference for a planar or near-planar arrangement. mdpi.com The planarity of the molecule is crucial as it influences the extent of π-conjugation, which in turn affects the electronic properties.

The introduction of an ethynyl (B1212043) group at the 5-position of the benzothiazole ring is expected to enhance the planarity and extend the π-conjugated system. This modification can lead to altered electronic properties compared to unsubstituted or differently substituted benzothiazoles. Theoretical studies on related benzothiadiazole derivatives have shown that a planar structure ensures closer intermolecular contacts, which can enhance charge carrier mobilities. nih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

For benzothiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the benzothiazole moiety. nih.gov The HOMO-LUMO gap for a series of studied benzothiazoles was found to be in the range of 4.46–4.73 eV. mdpi.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. The presence of electron-withdrawing or electron-donating groups can significantly influence these energy levels. For instance, in related benzothiadiazole small molecules, the energy gap was found to be narrower, ranging from 1.75–2.38 eV. nih.gov The ethynyl group in 5-ethynyl-2-phenyl-1,3-benzothiazole is expected to modulate the HOMO and LUMO energy levels, likely leading to a smaller energy gap and influencing its photophysical properties.

Table 1: Frontier Molecular Orbital Energies of Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-phenyl-benzothiazole | -6.54 | -1.81 | 4.73 |

| 2-(p-chlorophenyl)-benzothiazole | -6.68 | -2.06 | 4.62 |

| 2-(p-methoxyphenyl)-benzothiazole | -6.32 | -1.68 | 4.64 |

Note: The data presented in this table is based on computational studies of related benzothiazole derivatives and is intended to provide a comparative context for this compound. mdpi.com

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets and understanding the binding interactions at a molecular level. researchgate.netwjarr.com

Benzothiazole derivatives have been investigated as inhibitors for various enzymes, including p56lck, a tyrosine kinase involved in cancer. biointerfaceresearch.com Docking studies of benzothiazole-thiazole hybrids have revealed key structural features required for inhibition, highlighting the importance of specific interactions within the enzyme's active site. biointerfaceresearch.com For this compound, molecular docking could be employed to screen for potential protein targets and to predict its binding affinity and mode of interaction. The ethynyl group could potentially form specific interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in the active site of a target protein, thereby influencing its inhibitory activity.

Pharmacophore Modeling and Ligand-Based Rational Design

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. researchgate.net This model can then be used to design new molecules with improved potency and selectivity.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the ligand-protein complex. nih.gov

MD simulations have been used to study the stability of complexes between benzothiazole derivatives and their target proteins. biointerfaceresearch.comnih.gov For instance, simulations of Lck-benzothiazole complexes have confirmed their stability over the simulation period, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) providing information on the rigidity and flexibility of different parts of the complex. biointerfaceresearch.com For this compound, MD simulations could be performed on its docked complex with a putative target to assess the stability of the binding pose and to analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Structure Activity Relationship Sar and Lead Optimization Strategies for 5 Ethynyl 2 Phenyl 1,3 Benzothiazole Analogs

Impact of Substituent Variation on Biological Activity

While specific research on the biological role of the 5-ethynyl group in the 5-ethynyl-2-phenyl-1,3-benzothiazole scaffold is not extensively detailed in the available literature, the function of the ethynyl (B1212043) group in medicinal chemistry is well-documented and provides a basis for understanding its potential impact. The ethynyl (acetylene) group is recognized as a privileged structural feature for targeting a wide range of proteins, including tyrosine kinases, which are known targets for some benzothiazole (B30560) derivatives. researchgate.netnih.govacs.org

The physicochemical properties of the ethynyl group are key to its function. Its linear, rigid geometry can act as a spacer to connect two pharmacophores, holding them in a specific orientation for optimal target binding. researchgate.net The terminal proton of the ethynyl group is weakly acidic and can act as a hydrogen bond donor, forming interactions with target proteins. researchgate.net Furthermore, the π-system of the triple bond can serve as a hydrogen bond acceptor. researchgate.net These interactions are crucial for molecular aggregation and ligand-receptor binding. researchgate.net

The ethynyl group is also considered a versatile nonclassical bioisostere. acs.orgnih.gov It can mimic the spatial and electronic properties of other functional groups. For instance, it has been successfully used as a bioisostere for halogens (like chlorine or iodine) and for the phenol (B47542) moiety, capable of replicating key interactions such as halogen bonds or π-system interactions. researchgate.netacs.orgnih.gov In the context of kinase inhibitors, the ethynyl group in the drug erlotinib (B232) successfully mimics the interaction of a chloro group in gefitinib (B1684475) with the ATP-binding site of the epidermal growth factor receptor (EGFR). acs.orgnih.gov Given that many 2-phenylbenzothiazole (B1203474) derivatives are investigated as kinase inhibitors, the introduction of a 5-ethynyl group could play a significant role in modulating binding affinity and selectivity through these mechanisms. researchgate.net

The 2-phenyl ring is a critical component of the benzothiazole scaffold, and its substitution pattern profoundly influences biological activity. Modifications to this ring have been extensively explored to enhance potency and selectivity against various targets, particularly in the development of anticancer agents.

Hydroxylation of the phenyl ring has been shown to be a key determinant of activity. For example, the presence of a 4'-hydroxy group often imparts significant cytotoxic activity. researchgate.net The compound 2-(4-hydroxyphenyl)benzothiazole exhibits notable antimicrobial and cytotoxic effects. researchgate.net Further hydroxylation, as seen in 2-(4-hydroxy)-6-hydroxybenzothiazole, can increase estrogen receptor binding affinity, a property relevant to certain breast cancer therapies. researchgate.net

Methoxy (B1213986) substitutions have also been widely studied. The presence and position of methoxy groups can tune the anticancer activity. For instance, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide was identified as a potent cytotoxic agent against the T47D breast cancer cell line. In some series, a trimethoxyphenyl moiety attached to the benzothiazole core has been found to be crucial for tubulin polymerization inhibitory activity. researchgate.net

Other substitutions, including amino and halogen groups, also play a significant role. Amino-substituted 2-phenylbenzothiazoles have demonstrated selective toxicity towards transformed cells over normal cells. researchgate.net Halogen substitutions, such as chloro or trifluoromethyl groups, are often employed to modulate the electronic properties and lipophilicity of the molecule, which can impact enzyme inhibition and pharmacokinetic profiles. acs.orgnih.gov Structure-activity relationship studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that trifluoromethyl groups on the phenyl ring were well-tolerated by the target enzymes. nih.gov

| Compound/Analog | Substitution on 2-Phenyl Group | Observed Biological Activity | Reference(s) |

| 2-(4-hydroxyphenyl)benzothiazole | 4'-OH | Significant cytotoxic and antimicrobial activity | researchgate.net |

| 2-(3,4,5-trimethoxyphenyl) benzothiazole analog | 3',4',5'-(OCH₃)₃ | Potent tubulin polymerization inhibitory activity | researchgate.net |

| Amino-substituted 2-phenylbenzothiazoles | -NH₂ | Selective toxicity towards transformed cells | researchgate.net |

| Trifluoromethyl-substituted analogs | -CF₃ | Tolerated by sEH/FAAH enzymes in dual inhibitors | nih.gov |

Substitutions on the benzothiazole ring itself, also known as the "A" ring, are as critical as those on the 2-phenyl group for determining the pharmacological profile. The position and nature of these substituents can drastically alter a compound's potency and mechanism of action.

The C-6 position of the benzothiazole nucleus has been identified as a particularly important site for modification. The introduction of a methoxy group at the 6-position has been shown to enhance cytotoxic activity in several studies. researchgate.net For instance, 2-(4-hydroxy)-6-hydroxybenzothiazole was the most active among a series of tested compounds for estrogen receptor binding affinity. researchgate.net

Halogenation of the benzothiazole ring is another common strategy. A 5-fluoro substitution, as seen in PMX 610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole], leads to potent and selective in vitro antitumor properties. The introduction of a chloro group at the 5-position has also been explored in derivatives designed as antiproliferative agents. nih.gov

The electronic nature of the substituents can have a significant impact. Studies have shown that electron-donating groups, such as methoxy, are often favorable for anticancer activity, while the effect of electron-withdrawing groups can be context-dependent. researchgate.net For example, in a series of antifungal triazoles linked to a tetrahydro-thiazolo[5,4-c]pyridine nucleus (a related heterocyclic system), specific substitutions were crucial for potent activity. nih.gov

| Compound/Analog | Substitution on Benzothiazole Ring | Observed Biological Activity | Reference(s) |

| 2-(4-hydroxy)-6-hydroxybenzothiazole | 6-OH | Highest estrogen receptor binding affinity in its series | researchgate.net |

| PMX 610 | 5-F | Potent and selective in vitro antitumor properties | |

| 5-chloro-2-mercaptobenzothiazole derivatives | 5-Cl | Act as antiproliferative agents | nih.gov |

Rational Design Principles for this compound Derivatives

Rational drug design for derivatives of the this compound scaffold involves a systematic approach to optimize the lead compound's therapeutic properties. This process relies heavily on the SAR data gathered from initial screening and analog synthesis. nih.govacs.org The primary goals are to enhance biological activity, improve selectivity for the intended target over off-targets, and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govcambridgemedchemconsulting.com

A key strategy is structure-based drug design, which is applicable when the three-dimensional structure of the biological target is known. For benzothiazole derivatives that target enzymes like kinases or DNA gyrase, co-crystal structures can reveal the precise binding mode. cambridgemedchemconsulting.com This information allows for the design of new analogs with modifications predicted to form more favorable interactions—such as additional hydrogen bonds or hydrophobic contacts—thereby increasing potency. For example, understanding how the benzothiazole scaffold forms a cation-π stacking interaction with an arginine residue in the ATP-binding site of DNA gyrase B (GyrB) allows for targeted modifications to enhance this interaction. cambridgemedchemconsulting.com

In the absence of a target structure, ligand-based design methods are employed. These strategies use the SAR from a series of active molecules to build a pharmacophore model, which defines the essential steric and electronic features required for activity. d-nb.infonih.gov This model then guides the design of new molecules that fit the hypothesis.

Bioisosteric Replacements in this compound Scaffolds for Enhanced Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design and lead optimization. cambridgemedchemconsulting.comnih.govnih.gov This approach is used to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters while retaining the desired biological activity. nih.gov

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Phenyl Group Replacements: The 2-phenyl ring is a common target for bioisosteric replacement. Phenyl rings can sometimes be metabolic liabilities or contribute to poor solubility. researchgate.net Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl ring mimics. researchgate.net In one antimalarial series, replacing a phenyl group with a BCP analogue resulted in a compound that was equipotent but had significantly improved metabolic properties. researchgate.net Heterocyclic rings like pyridine (B92270) or thiophene (B33073) are also common classical bioisosteres for the phenyl group. cambridgemedchemconsulting.com

Ethynyl Group Replacements: The ethynyl group itself can be considered a bioisostere for other small, rigid functional groups. Its linear geometry and electronic properties make it a potential replacement for a cyano group. It can also mimic the interactions of halogens, such as chlorine or iodine, by forming halogen-bond-like interactions through its polarized C-H bond. acs.orgnih.gov Conversely, if the ethynyl group itself presents a liability (e.g., metabolic instability or potential for toxicity), it could be replaced by groups like the cyano or a small halogen.

The strategic application of bioisosteric replacements allows medicinal chemists to systematically address liabilities in a lead compound like this compound, leading to the development of optimized clinical candidates. nih.gov

Molecular and Cellular Mechanisms of Action for 5 Ethynyl 2 Phenyl 1,3 Benzothiazole and Its Derivatives

Enzyme Inhibition Profiles

Human Carbonic Anhydrase Isoforms (hCA-I, hCA-II)

Research on the inhibitory activity of 5-ethynyl-2-phenyl-1,3-benzothiazole specifically against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II) is not extensively available in the public domain. While the broader class of benzothiazole (B30560) sulfonamides has been investigated as carbonic anhydrase inhibitors, specific data for the 5-ethynyl-2-phenyl derivative is not detailed in the currently available literature.

Paraoxonase (PON-1)

There is currently no specific scientific literature detailing the inhibitory profile of this compound against the enzyme paraoxonase-1 (PON-1). Paraoxonase is an enzyme involved in hydrolyzing organophosphates and is associated with high-density lipoprotein (HDL), playing a role in protecting against oxidative stress. However, the interaction of this specific benzothiazole derivative with PON-1 has not been a subject of published research.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, has not been specifically documented. While various heterocyclic compounds, including some benzothiazole derivatives, have been explored as potential VEGFR-2 inhibitors in the context of anticancer research, the specific efficacy and inhibition constants for this compound are not available in the current body of scientific literature.

Other Kinases and Topoisomerases

Specific data on the inhibitory effects of this compound on other kinases and topoisomerases is not found in the available research. The broader family of benzothiazole derivatives has been investigated for activity against various protein kinases, as they can mimic ATP binding. Similarly, some compounds with related structures have been explored as topoisomerase inhibitors. However, dedicated studies on the this compound compound are absent.

Glycosidases

Information regarding the inhibitory profile of this compound against glycosidase enzymes, such as α-amylase and α-glucosidase, is not available in the current scientific literature. Although other benzothiazole-containing compounds have been synthesized and evaluated for their potential to inhibit these enzymes in the context of diabetes research, specific studies on the 5-ethynyl-2-phenyl derivative have not been published.

Receptor Modulation Activities

There is a lack of specific research on the receptor modulation activities of this compound. While various benzothiazole derivatives have been investigated for their interactions with different receptors, such as the GABA/benzodiazepine receptor complex and serotonin (B10506) receptors, no studies have been published that specifically detail the binding affinity or modulatory effects of this compound on any particular receptor.

Cannabinoid Receptors

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, is a significant modulator of various physiological processes. While direct studies on this compound's interaction with these receptors are limited, computational analyses of similar benzothiazole structures suggest a potential interaction. A target prediction analysis was conducted on a library of phenylacetamide derivatives containing a benzothiazole nucleus to identify their putative biological targets. This in silico investigation identified cannabinoid receptors as potential targets for these compounds, suggesting that the benzothiazole scaffold may contribute to affinity for these receptors. nih.gov However, experimental validation of direct binding and functional activity of this compound on cannabinoid receptors is not yet established.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. nih.gov Several studies have identified benzothiazole derivatives as a novel class of AhR agonists. nih.gov Research has demonstrated that certain benzothiazoles can directly stimulate AhR DNA binding and transiently activate the AhR signaling pathway. nih.gov This activation leads to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of these compounds. nih.govnih.gov The ability of tire leachates, which contain benzothiazole derivatives, to induce AhR-dependent gene expression in fish further supports the role of this chemical class as AhR-active compounds. nih.gov While direct data for this compound is not specified, the broader evidence for benzothiazole scaffolds suggests it may also act as a ligand for the AhR. nih.govresearchgate.netcore.ac.uk

| Compound Class | Observed AhR-related Activity | References |

| Benzothiazole derivatives | Identification as a new class of AhR agonists. | nih.gov |

| Benzothiazole derivatives | Stimulation of AhR DNA binding and transient activation of the AhR signaling pathway. | nih.gov |

| 5-fluorobenzothiazole | Ligand for the Aryl Hydrocarbon Receptor, showing species-specific partial agonism. | core.ac.uk |

| Phenylbenzothiazoles | Pharmacological interactions with the Aryl Hydrocarbon Receptor. | core.ac.uk |

Interactions with Nucleic Acids and DNA-Associated Processes

Benzothiazole derivatives have been shown to interact with DNA and associated cellular machinery, leading to cytotoxic effects in cancer cells. One derivative, referred to as 5g, has been found to induce DNA damage. nih.gov This damage manifests as DNA double-strand breaks (DSBs), which are a severe form of genetic damage that can trigger cell cycle arrest and apoptosis. researchgate.netnih.gov

Furthermore, certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. nih.govbilkent.edu.trresearchgate.netesisresearch.org Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. esisresearch.org Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, some benzothiazole derivatives act as catalytic inhibitors, blocking one or more steps of the enzyme's catalytic cycle without causing DNA strand breaks directly through this mechanism. nih.govesisresearch.org For example, the derivative BM3 was identified as a strong catalytic inhibitor of human topoisomerase IIα, acting by first binding to the enzyme and then to DNA. nih.govresearchgate.netesisresearch.org This interaction is suggested to be a direct interaction with the enzyme, potentially at its DNA-binding or catalytic site. researchgate.netesisresearch.org Some of these derivatives also exhibit DNA minor groove-binding properties. nih.govresearchgate.netesisresearch.org

| Benzothiazole Derivative | Mechanism of Action | Effect | Reference |

| 5g | Induction of Reactive Oxygen Species (ROS) | DNA double-strand breaks (DSBs) | researchgate.netnih.gov |

| BM3 | Catalytic inhibition of human DNA topoisomerase IIα, DNA minor groove binding | Inhibition of enzyme activity | nih.govresearchgate.netesisresearch.org |

Modulation of Key Cellular Pathways

A significant mechanism of action for certain benzothiazole derivatives is the disruption of the cell cycle. The benzothiazole derivative 5g has been shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest is a cellular response to DNA damage and prevents the cell from entering mitosis with compromised genetic material. nih.gov

The G2/M arrest induced by derivative 5g is associated with the deregulation of key cell cycle-associated proteins. researchgate.netnih.gov Specifically, a decrease in the levels of Cyclin B1 and CDK1 (Cyclin-Dependent Kinase 1) has been observed. nih.gov The Cyclin B1/CDK1 complex is crucial for the G2 to M phase transition, and its inhibition prevents entry into mitosis. Additionally, the expression of CDC25c, a phosphatase that activates the Cyclin B1/CDK1 complex, is also reported to be deregulated. nih.gov

| Compound | Effect on Cell Cycle | Affected Proteins | References |

| Benzothiazole derivative (5g) | G2/M Arrest | CDK1, CyclinB1, CDC25c | researchgate.netnih.gov |

| Benzothiazole/benzoxazole-pyrrolo[2,1-c] nih.govtandfonline.combenzodiazepine conjugates | G2/M Arrest | Not specified | researchgate.net |

| 3-(morpholinomethyl)-2- phenyl-7-methyl-imidazo [2,1-b]benzothiazole (A3) | G1 Arrest | Not specified | researchgate.net |

| 3-(4-(2-pyridinyl)piperazinomethyl)-2-phenylimidazo [2,1-b]benzothiazole (A4) | G1 Arrest | Not specified | researchgate.net |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Several benzothiazole derivatives have been demonstrated to induce apoptosis in cancer cells through the mitochondrial, or intrinsic, pathway. nih.govnih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). nih.govresearchgate.net

Treatment with a novel benzothiazole derivative (BTD) has been shown to upregulate the expression of the pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the balance of Bcl-2 family proteins leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. nih.gov Specifically, the activation of caspase-3, an executioner caspase, has been observed following treatment with BTD. nih.gov Another benzothiazole derivative, PB11, has been shown to induce apoptosis by increasing the activities of caspase-3 and caspase-9, while not affecting caspase-8, further confirming the involvement of the intrinsic pathway. nih.gov The study on PB11 also indicated that this apoptosis is mediated by the suppression of the PI3K/AKT signaling pathway, a key survival pathway in many cancers. nih.gov The derivative 5g also induces apoptosis, as evidenced by a decrease in mitochondrial membrane potential. researchgate.netnih.gov

| Derivative | Apoptotic Pathway | Key Molecular Events | References |

| Novel Benzothiazole Derivative (BTD) | Intrinsic (Mitochondrial) | Upregulation of Bax and Bad; Downregulation of Bcl-2 and Bcl-xL; Increased cleaved caspase-3 | nih.gov |

| PB11 | Intrinsic (Mitochondrial) | Increased caspase-3 and -9 activity; Suppression of PI3K/AKT signaling pathway | nih.gov |

| 5g | Intrinsic (Mitochondrial) | Decreased mitochondrial membrane potential | researchgate.netnih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several benzothiazole derivatives have been identified as potential inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comsemanticscholar.orgmdpi.comnih.govresearchgate.net VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. tandfonline.com

By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis. tandfonline.com For example, a series of 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing potent inhibition. tandfonline.comnih.gov A compound containing a 2-phenylbenzothiazole (B1203474) moiety was also found to have a strong inhibitory effect on VEGFR-2. mdpi.com The design of these inhibitors often leverages the known pharmacophoric features of established VEGFR-2 inhibitors, such as sorafenib. semanticscholar.orgmdpi.comresearchgate.net

| Compound Class/Derivative | Target | Effect | References |

| 2-Aminobenzothiazole hybrids | VEGFR-2 | Inhibition of kinase activity | tandfonline.comnih.gov |

| 2-Phenylbenzothiazole moiety-containing compound | VEGFR-2, FGFR-1, PDGFR-β | Inhibition of kinase activity | mdpi.com |

| Benzothiazole-Thiadiazole Hybrids | VEGFR-2, BRAF | Inhibition of kinase activity | mdpi.com |

Targeting Intracellular Organelles and Components

The anticancer activity of this compound and its related compounds stems from their ability to selectively target and disrupt the function of vital intracellular structures. This targeted approach leads to the inhibition of cancer cell proliferation and the induction of programmed cell death.

Disruption of Microtubule Dynamics

A primary mechanism of action for many 2-phenyl-1,3-benzothiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

Research has shown that certain benzothiazole derivatives bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that halt the cell cycle and induce apoptosis. For instance, studies on various 2-phenyl-1,3-benzothiazole analogs have demonstrated potent tubulin polymerization inhibitory activity. The introduction of different substituents on the phenyl and benzothiazole rings can significantly influence this activity.

| Compound Derivative | IC50 for Tubulin Polymerization Inhibition (µM) | Reference Cell Line |

| Combretastatin A-4 (Reference) | 1.2 | Not Specified |

| 2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole | >10 | Not Specified |

| 2-(3-hydroxy-4-methoxyphenyl)-1,3-benzothiazole | 1.5 | Not Specified |

This table presents a selection of 2-phenyl-1,3-benzothiazole derivatives and their reported IC50 values for the inhibition of tubulin polymerization. The data illustrates how substitutions on the phenyl ring can modulate the anti-tubulin activity.

Induction of Mitochondrial-Mediated Apoptosis

Mitochondria, the powerhouses of the cell, also play a central role in the regulation of apoptosis. This compound and its derivatives have been shown to induce apoptosis by targeting the mitochondria.

This process often involves the dissipation of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction. The loss of ΔΨm can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Furthermore, these compounds can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.

| Compound Derivative | Effect on Mitochondrial Membrane Potential (ΔΨm) | Key Apoptotic Proteins Modulated |

| 2-(4-aminophenyl)-1,3-benzothiazole | Decrease | Upregulation of Bax, Downregulation of Bcl-2 |

| 2-(4-hydroxyphenyl)-1,3-benzothiazole | Decrease | Activation of Caspase-3 and Caspase-9 |

This table summarizes the effects of selected 2-phenyl-1,3-benzothiazole derivatives on mitochondrial function and the modulation of key apoptosis-regulating proteins.

Targeting Other Intracellular Components

Endoplasmic Reticulum (ER) Stress: Some studies indicate that these compounds can induce stress in the endoplasmic reticulum, a critical organelle for protein folding and calcium homeostasis. Prolonged ER stress can trigger an unfolded protein response (UPR) that ultimately leads to apoptosis.

Lysosomes: There is emerging research suggesting that certain benzothiazole derivatives may accumulate in lysosomes, the cell's recycling centers. This lysosomal sequestration could potentially disrupt cellular metabolism and contribute to cytotoxicity.

While the primary mechanisms of action for this compound and its derivatives appear to be the disruption of microtubule dynamics and the induction of mitochondrial-mediated apoptosis, their ability to target multiple intracellular components highlights the complexity of their cellular interactions and underscores their potential as multifaceted therapeutic agents. Further research is needed to fully elucidate the intricate network of molecular and cellular events triggered by these promising compounds.

Biological Activity in Preclinical Models of 5 Ethynyl 2 Phenyl 1,3 Benzothiazole Derivatives

In Vitro Antiproliferative Activity against Human Cancer Cell Lines

The antiproliferative properties of 5-ethynyl-2-phenyl-1,3-benzothiazole derivatives have been investigated across a diverse panel of human cancer cell lines. These studies have revealed significant cytotoxic effects, suggesting their potential as novel anticancer agents. The following sections detail the findings against specific cancer types.

Breast Cancer Cell Lines (e.g., T47D, MCF-7)

A number of 2-phenylbenzothiazole (B1203474) derivatives have shown potent antiproliferative activity against human breast cancer cell lines. nih.govnih.gov For instance, a series of newly synthesized benzothiazole (B30560) derivatives were tested for their cytotoxic effects on the MCF-7 human breast cancer cell line. nih.gov Several of these compounds exhibited good cytotoxic effects, with four derivatives (compounds 4 , 5c , 5d , and 6b ) demonstrating greater potency than the reference drug, cisplatin. nih.gov The IC50 values for these compounds were 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov

Another study highlighted that 2-(4-aminophenyl)benzothiazole analogues exhibited antiproliferative activity against MCF-7 and MDA-468 cells. nih.gov Furthermore, novel phenothiazine-1,2,3-triazole hybrids were evaluated for their antiproliferative activity against three breast cancer cell lines, including MCF-7. nih.gov Compound 9f from this series showed the most potent inhibitory effect against MCF-7 cells, with an IC50 value of 0.8 μM. nih.gov Additionally, newly synthesized benzo[d]imidazo[2,1-b]thiazole derivatives showed a good inhibitory effect on the MCF-7 cell line, with compounds 6i and 6j showing higher cytotoxicity with inhibition rates of 81% and 73%, respectively. brieflands.com

| Compound | Cell Line | IC50 (μM) | Source |

| 4 | MCF-7 | 8.64 | nih.gov |

| 5c | MCF-7 | 7.39 | nih.gov |

| 5d | MCF-7 | 7.56 | nih.gov |

| 6b | MCF-7 | 5.15 | nih.gov |

| Cisplatin (Reference) | MCF-7 | 13.33 | nih.gov |

| 9f | MCF-7 | 0.8 | nih.gov |

Prostate Cancer Cell Lines (e.g., 22RV1, C42B, LNCAP, PC3)

Derivatives of benzothiazole have also been assessed for their efficacy against various prostate cancer cell lines. One study synthesized and evaluated a series of benzothiazole derivatives for their antiproliferative activity against prostate cancer. nih.gov Among them, compound 12a demonstrated potent antiproliferative ability against C42B, LNCAP, 22RV1, and PC3 cell lines with IC50 values of 2.81 μM, 4.31 μM, 2.13 μM, and 2.04 μM, respectively. nih.gov

| Compound | Cell Line | IC50 (μM) | Source |

| 12a | C42B | 2.81 | nih.gov |

| 12a | LNCaP | 4.31 | nih.gov |

| 12a | 22RV1 | 2.13 | nih.gov |

| 12a | PC3 | 2.04 | nih.gov |

Ovarian, Renal, and Colon Carcinoma Cell Lines

The antiproliferative activity of 2-(4-aminophenyl)benzothiazoles has been examined in ovarian, renal, and colon carcinoma human cell lines. researchgate.net Additionally, benzothiazole-substituted 4-hydroxycyclohexadienone has shown potent antitumor activity against renal and colon cancer cell lines. researchgate.net One study identified a novel benzothiazole derivative (BTD) that suppressed cell proliferation in colorectal cancer cells. nih.gov Furthermore, a series of benzothiazole bearing piperazino-arylsulfonamides and arylthiol analogues were synthesized and evaluated for their antiproliferative activity. researchgate.net Compounds 5c , 5d , 5j , 6b , 6c , and 6j were the most potent in this series, showing activity against cell lines derived from both haematological and solid tumors with a CC50 range of 8-24 µM. researchgate.net

Paraganglioma and Pancreatic Cancer Cell Lines

A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines. mdpi.comnih.gov These novel compounds induced a marked reduction in cell viability at low micromolar concentrations in both types of cancer cells. mdpi.comnih.gov Specifically, amide derivatives displayed antiproliferative activities against pancreatic cell lines (AsPC-1, BxPC-3, Capan-2) and paraganglioma models (PTJ64i, PTJ86i). researchgate.net Derivative 4l showed a greater antiproliferative effect compared to other compounds in the series. mdpi.comnih.gov The lead compound 2b also showed a marked cytotoxic effect, particularly in paraganglioma cells. mdpi.comsemanticscholar.org

Comparative Selectivity Against Normal Cell Lines

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. In one study, compound 12a exhibited no cytotoxicity against the normal prostate epithelial cell line RWPE-1 at concentrations greater than 20 μM, indicating good selectivity between the 22RV1 cancer cell line and the normal cell line. nih.gov Similarly, a series of benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues were evaluated, and compound 5d was found to be selective and not cytotoxic to normal human tissues. researchgate.net Another study analyzed potent derivatives against normal HFF-1 fibroblast cells to evaluate their toxicity. nih.gov

Advanced Applications and Emerging Research of 5 Ethynyl 2 Phenyl 1,3 Benzothiazole

Fluorescence Probes for Biological Imaging7.1.1. Intramolecular Charge Transfer (ICT) Mechanisms in Fluorescent Probes7.1.2. Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Fluorophores7.1.3. Photoinduced Electron Transfer (PET) Mechanisms in Sensing7.1.4. Aggregation-Induced Emission (AIE) Properties7.1.5. Cellular Localization and Specificity in Imaging (e.g., Nuclear DNA, Mitochondria, Cell Membrane)7.1.6. Two-Photon Fluorescence Imaging Capabilities

While general principles of these mechanisms are well-documented for the broader class of benzothiazole (B30560) compounds, applying this general knowledge to the specific, unstudied compound "5-Ethynyl-2-phenyl-1,3-benzothiazole" would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject.

Future research may investigate the properties of "this compound," at which point a detailed article as requested could be composed. We recommend monitoring scientific databases for any forthcoming research on this particular compound.

Chemosensing Applications for Specific Analytes

The 2-phenyl-1,3-benzothiazole scaffold is known for its inherent fluorescent properties, making it an excellent signaling unit (fluorophore) for chemosensors. The strategic placement of an ethynyl (B1212043) group on this scaffold, as in this compound, provides a powerful tool for constructing highly specific chemosensors. The ethynyl group typically does not act as the analyte recognition site itself but rather as a versatile chemical handle.

Detailed Research Findings:

The primary application of the ethynyl group in this context is to covalently link the benzothiazole fluorophore to a separate analyte-recognition unit (receptor) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsigmaaldrich.combeilstein-journals.orgmdpi.com This modular approach allows for the rational design of sensors for a wide array of specific analytes.

The operational mechanism of such a sensor would be based on the interaction between the target analyte and the receptor unit. This binding event is designed to trigger a change in the electronic properties of the entire molecule, which in turn modulates the fluorescence emission of the benzothiazole core. This modulation can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric sensing). semanticscholar.orgresearchgate.netnih.gov

While specific studies detailing the use of this compound itself as a standalone sensor are not prominent, its role as a precursor is well-established by the principles of modular sensor design. The synthesis of such a sensor would involve a two-part construction:

The Signaling Unit: this compound.

The Recognition Unit: A molecule with an azide (B81097) group and a specific affinity for the target analyte (e.g., a crown ether for metal ions, a boronic acid for saccharides, or a specific peptide sequence).

The table below illustrates the conceptual design of chemosensors derived from this compound.

| Target Analyte Class | Example Recognition Unit (with Azide) | Sensing Mechanism Principle | Resulting Sensor Structure via Click Chemistry |

| Metal Cations (e.g., Zn²⁺) | Azido-functionalized dipicolylamine | Analyte binding alters photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), changing fluorescence. | Benzothiazole core linked to a triazole-dipicolylamine receptor. |

| Specific Anions (e.g., CN⁻) | Azido-functionalized receptor with a site for nucleophilic attack | Analyte interaction with the receptor disrupts the conjugated system, quenching fluorescence. | Benzothiazole core linked to a triazole-anion receptor. |

| Biological Molecules (e.g., H₂O₂) | Azido-functionalized boronic ester | Analyte-induced chemical reaction (e.g., oxidation of the boronate) releases the fluorophore from a quenched state. | Benzothiazole core linked to a triazole-boronic ester probe. |

This table is a conceptual representation of how this compound is used as a building block for chemosensors. The specific performance of each resulting sensor would require empirical validation.

Material Science Applications (e.g., Organic Light-Emitting Diodes - OLEDs)

In material science, particularly in the field of organic electronics, conjugated organic molecules are essential for creating devices like Organic Light-Emitting Diodes (OLEDs). The 2-phenyl-1,3-benzothiazole unit is a known chromophore that can be incorporated into larger systems to tune their electronic and emissive properties. rsc.orgscilit.com The ethynyl group in this compound serves as a crucial reactive site for synthesizing these larger conjugated materials.

Detailed Research Findings:

The primary synthetic pathway leveraging this compound in material science is the Sonogashira cross-coupling reaction. mdpi.comresearchgate.netnih.gov This palladium-catalyzed reaction couples a terminal alkyne (like the ethynyl group on the benzothiazole) with an aryl or vinyl halide. By reacting this compound with various dihaloaromatic compounds, researchers can construct highly conjugated polymers. These polymers are the active materials in the emissive layer of an OLED.

The properties of the resulting polymer, such as its HOMO/LUMO energy levels, bandgap, and photoluminescence quantum yield, are determined by the combination of monomers used. The 2-phenyl-1,3-benzothiazole unit often acts as an electron-accepting or electron-transporting moiety within the polymer backbone. By carefully selecting the comonomer (typically an electron-donating unit), the emission color of the resulting material can be tuned across the visible spectrum.

The table below outlines the role of this compound as a monomer in the synthesis of polymers for OLED applications.

| Comonomer (Dihaloaromatic) | Polymerization Method | Resulting Polymer Structure Feature | Potential OLED Application |

| Dibromo-fluorene | Sonogashira Polycondensation | Alternating benzothiazole and fluorene (B118485) units. | Blue-emitting polymer for the emissive layer. |

| Dibromo-carbazole | Sonogashira Polycondensation | Alternating benzothiazole and carbazole (B46965) units. | Host material or blue-to-green emitter. |

| Dibromo-dithienyl-benzothiadiazole | Sonogashira Polycondensation | Donor-Acceptor (D-A) polymer with a low bandgap. | Orange-to-red emitting polymer for the emissive layer. |

This table illustrates the function of this compound as a monomer for creating functional OLED polymers. The final device performance metrics (e.g., external quantum efficiency, luminance, color coordinates) depend on the specific polymer structure and device architecture.

Bioavailability Enhancement Strategies for 5 Ethynyl 2 Phenyl 1,3 Benzothiazole and Its Analogs

Structural Modification Approaches for Improved Bioavailability

Altering the chemical structure of a parent compound is a fundamental strategy in drug discovery to enhance its pharmacokinetic properties, including bioavailability. For benzothiazole (B30560) analogs, this involves the introduction or modification of functional groups to improve aqueous solubility and/or membrane permeability.

Detailed research findings indicate that the introduction of specific substituents on the benzothiazole scaffold can significantly impact its physicochemical properties. For instance, the addition of hydrophilic groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase the water solubility of the molecule. asianpubs.orgaston.ac.uk Structure-activity relationship (SAR) studies on various 2-phenylbenzothiazole (B1203474) derivatives have shown that the position and nature of substituents are critical. nih.goveurekaselect.com For example, fluorinated derivatives of 2-aryl benzothiazoles have demonstrated potent anti-tumor activities, with hydroxyl substitutions at specific positions on the phenyl ring enhancing their efficacy. nih.gov

| Modification Strategy | Rationale | Potential Effect on Bioavailability | Example from Analogous Compounds |

| Introduction of Polar Groups | Increase aqueous solubility. | Enhanced dissolution and absorption. | Hydroxylated 2-phenylbenzothiazoles. aston.ac.uk |

| Prodrug Synthesis | Temporarily increase solubility for absorption. | Improved oral absorption. | Ester or phosphate (B84403) prodrugs of poorly soluble drugs. mdpi.com |

| Salt Formation | Increase dissolution rate of ionizable compounds. | Faster onset of action. | Applicable to acidic or basic benzothiazole derivatives. nih.gov |

| Halogenation | Modify lipophilicity and metabolic stability. | Can either increase or decrease bioavailability depending on the overall molecular properties. | Fluorinated 2-aryl benzothiazoles. nih.gov |

Formulation-Based Strategies for Enhanced Absorption

Formulation science offers a range of techniques to improve the oral bioavailability of poorly soluble drugs without altering their chemical structure. researchgate.netresearchgate.net These strategies focus on enhancing the dissolution rate and maintaining the drug in a solubilized state within the gastrointestinal tract.

Reducing the particle size of a drug to the sub-micron or nanometer range dramatically increases its surface area, leading to a higher dissolution velocity as described by the Noyes-Whitney equation. nih.govmdpi.com

Drug Dispersions : This technique involves dispersing the drug in an inert carrier matrix at the molecular level, creating what is known as a solid dispersion. researchgate.net This amorphous form of the drug has higher energy and greater apparent solubility and dissolution rates compared to its crystalline form.

Nanosuspensions : These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. researchgate.net For benzothiazole derivatives, formulating them as nanosuspensions can significantly improve their oral absorption and bioavailability by increasing their dissolution rate in gastrointestinal fluids. researchgate.net

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. wuxiapptec.com They can encapsulate poorly water-soluble drug molecules, like benzothiazole derivatives, within their cavity to form water-soluble inclusion complexes. wuxiapptec.comasianpubs.orgasianpubs.org

This complexation effectively increases the drug's solubility in water. mdpi.com Studies on various benzothiazole analogs have demonstrated that complexation with β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve their aqueous solubility and dissolution characteristics. asianpubs.orgasianpubs.org The formation of these complexes can lead to enhanced bio-accessibility and improved therapeutic activity. researchgate.netnih.gov The stoichiometry of these complexes is often found to be 1:1. asianpubs.org

| Parameter | Before Complexation | After Complexation with β-Cyclodextrin |

| Aqueous Solubility | Low | Significantly Increased asianpubs.org |

| Dissolution Rate | Slow | Enhanced mdpi.com |

| Bioavailability | Poor | Improved asianpubs.org |

Lipid-based drug delivery systems (LBDDS) are highly effective for enhancing the oral bioavailability of lipophilic drugs. researchgate.netnih.gov These formulations can improve drug solubilization, protect the drug from degradation, and facilitate its absorption via the lymphatic pathway. nih.gov